3,5-Dichloro-N'-hydroxypyridine-2-carboximidamide
Description
Its synthesis involves the reaction of 3,5-dichloropyridine-2-carbonitrile via method B, as described in hit-to-lead optimization studies for selective antagonists targeting human receptors .
- ¹H NMR (DMSO-d6): δ 9.88 (br s, 1H), 8.56 (d, J = 4.6 Hz, 1H), 7.86 (d, J = 8.0 Hz, 1H), 7.82–7.78 (m, 1H), 7.39 (dd, J = 6.5, 5.4 Hz, 1H), 5.82 (br s, 2H).
- ¹³C NMR (DMSO-d6): δ 150.0, 149.4, 148.2, 136.5, 124.0, 119.2.
Properties
Molecular Formula |
C6H5Cl2N3O |
|---|---|
Molecular Weight |
206.03 g/mol |
IUPAC Name |
3,5-dichloro-N'-hydroxypyridine-2-carboximidamide |
InChI |
InChI=1S/C6H5Cl2N3O/c7-3-1-4(8)5(10-2-3)6(9)11-12/h1-2,12H,(H2,9,11) |
InChI Key |
MULIVEWZRDAKAK-UHFFFAOYSA-N |
Isomeric SMILES |
C1=C(C=NC(=C1Cl)/C(=N/O)/N)Cl |
Canonical SMILES |
C1=C(C=NC(=C1Cl)C(=NO)N)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3,5-Dichloro-N’-hydroxypyridine-2-carboximidamide involves several steps. One common synthetic route starts with the chlorination of pyridine derivatives. The reaction conditions typically involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures . Industrial production methods may vary, but they generally follow similar principles, ensuring high purity and yield .
Chemical Reactions Analysis
3,5-Dichloro-N’-hydroxypyridine-2-carboximidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles like amines or thiols replace the chlorine atoms.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
3,5-Dichloro-N’-hydroxypyridine-2-carboximidamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers use this compound to study enzyme interactions and inhibition mechanisms.
Medicine: It serves as a reference standard in pharmaceutical testing and development.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-Dichloro-N’-hydroxypyridine-2-carboximidamide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in these interactions are often studied to understand the compound’s effects at the molecular level .
Comparison with Similar Compounds
Structural Analogues and Functional Group Analysis
The following table highlights structural and functional differences between 3,5-Dichloro-N'-hydroxypyridine-2-carboximidamide and 3-chloro-N-phenyl-phthalimide ():
Limitations in Comparative Studies
Direct comparative data on physicochemical properties (e.g., solubility, stability) or biological activity between these compounds are absent in the provided evidence. However, structural differences suggest divergent applications:
- The pyridine derivative is tailored for medicinal chemistry due to its nitrogen-rich heterocycle and polar functional groups.
- The phthalimide derivative is optimized for materials science, leveraging its aromatic and planar structure for polymer synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
